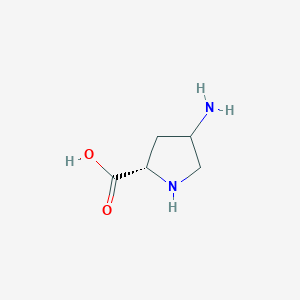

4-Aminopyrrolidine-2-carboxylic acid

説明

4-Aminopyrrolidine-2-carboxylic acid is a natural product found in Ascochyta caulina with data available.

科学的研究の応用

Medicinal Chemistry

4-APCA has garnered attention as a precursor in the synthesis of pharmaceutical compounds. Its structural features make it a valuable building block for creating biologically active molecules.

Cystic Fibrosis Treatment

Recent studies have identified 4-APCA as a potent corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically targeting the F508del mutation prevalent in cystic fibrosis patients. The compound has been explored in combination therapies involving other CFTR modulators to enhance therapeutic efficacy. For instance, research demonstrated that 4-APCA derivatives could restore function to misfolded CFTR proteins, leading to improved chloride ion transport across cell membranes .

Antiviral and Antimicrobial Properties

4-APCA and its derivatives have shown potential antiviral and antimicrobial activities. Studies indicate that certain modifications to the 4-APCA structure can enhance its efficacy against specific pathogens, making it a candidate for further development in antiviral therapies .

Biochemistry

In the realm of biochemistry, 4-APCA is utilized in peptide synthesis and protein engineering.

Peptide Synthesis

The compound serves as a chiral building block in the synthesis of peptides. Its incorporation into peptide chains allows researchers to study structural and functional aspects of proteins, including enzyme activity and receptor-ligand interactions .

Enzyme Interaction Studies

4-APCA has been used to investigate enzyme mechanisms, particularly those involving carbon-carbon bond cleavage reactions. It acts as a substrate or inhibitor for specific enzymes, providing insights into catalytic processes.

Chemical Research

The unique chemical properties of 4-APCA facilitate its use in various synthetic applications.

Asymmetric Synthesis

The compound is often employed in asymmetric synthesis to produce other chiral compounds. Techniques such as asymmetric hydrogenation using chiral catalysts are common methods for synthesizing 4-APCA derivatives with desired stereochemistry .

Industrial Applications

In industrial settings, 4-APCA is used in the production of fine chemicals and as a catalyst in various reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Case Study 1: Cystic Fibrosis Correctors

A study published in Nature detailed the development of a series of CFTR correctors based on 4-APCA, demonstrating their ability to improve protein folding and function in vitro and in vivo. The research highlighted how structural modifications could enhance potency and reduce side effects, paving the way for new cystic fibrosis therapies .

Case Study 2: Antimicrobial Activity

Research conducted on modified 4-APCA derivatives showed promising results against various bacterial strains. The study outlined the structure-activity relationship (SAR) that led to enhanced antimicrobial properties, suggesting potential applications in developing new antibiotics .

特性

IUPAC Name |

4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99146-69-7 | |

| Record name | 4-Aminopyrrolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。